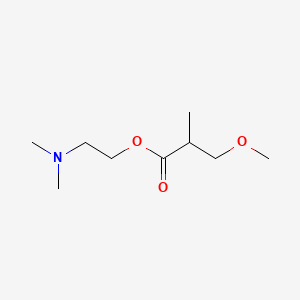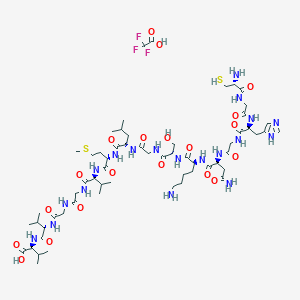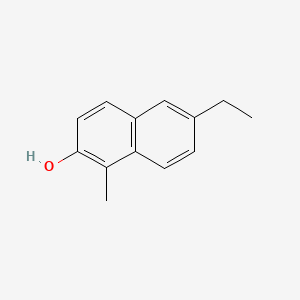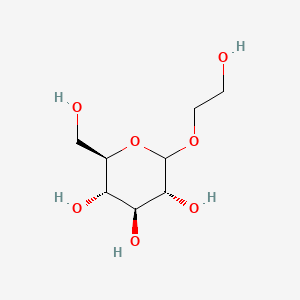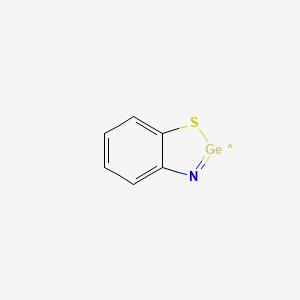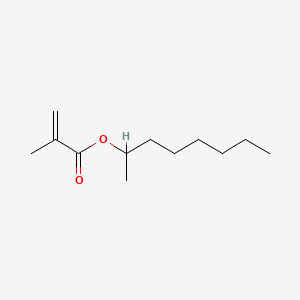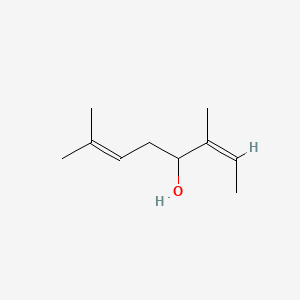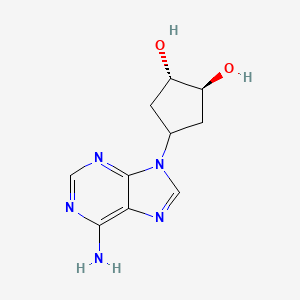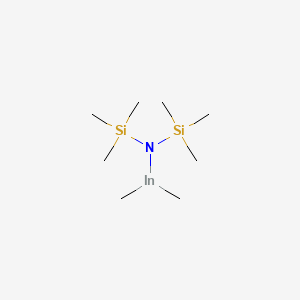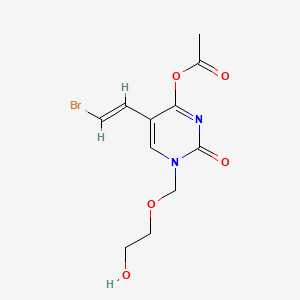
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly as antiviral agents. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil typically involves multiple steps, starting from readily available precursors. The key steps may include:
Protection and Activation: Protecting groups are often used to prevent unwanted reactions at specific sites. Activation of the uracil ring may be necessary to introduce the bromovinyl group.
Coupling Reactions:
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the bromovinyl group to a vinyl group.
Substitution: Nucleophilic substitution reactions at the bromovinyl site.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a simpler vinyl compound.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and nucleic acids.
Medicine: Potential antiviral properties, particularly against viruses that rely on nucleoside analogs for replication.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil would involve its interaction with biological targets, such as viral polymerases. The compound may mimic natural nucleosides, leading to the incorporation into viral DNA or RNA, thereby inhibiting replication. The specific molecular targets and pathways would depend on the exact structure and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: Similar in structure and used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil may offer unique advantages, such as improved stability or specificity for certain viral targets, compared to these similar compounds.
Propriétés
Numéro CAS |
91897-94-8 |
|---|---|
Formule moléculaire |
C11H13BrN2O5 |
Poids moléculaire |
333.13 g/mol |
Nom IUPAC |
[5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)-2-oxopyrimidin-4-yl] acetate |
InChI |
InChI=1S/C11H13BrN2O5/c1-8(16)19-10-9(2-3-12)6-14(11(17)13-10)7-18-5-4-15/h2-3,6,15H,4-5,7H2,1H3/b3-2+ |
Clé InChI |
CREULSUQBQXJNJ-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)OC1=NC(=O)N(C=C1/C=C/Br)COCCO |
SMILES canonique |
CC(=O)OC1=NC(=O)N(C=C1C=CBr)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


